molecular formula C9H12N4O2 B7461514 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one

Cat. No.: B7461514
M. Wt: 208.22 g/mol
InChI Key: JQQBQQGEYPOHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a methoxypyrimidine group

Properties

IUPAC Name

4-(4-methoxypyrimidin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-15-8-2-3-11-9(12-8)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBQQGEYPOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperazine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is unique due to the presence of the methoxypyrimidine group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

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